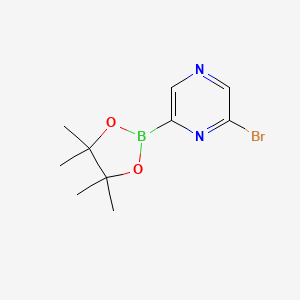
1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone typically involves the acetylation of 6-hydroxypyridine. One common method includes the reaction of 6-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents.
化学反応の分析
1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone can be compared with similar compounds such as:
1-(3-Hydroxypyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the hydroxyl group, which can lead to different reactivity and applications.
Ethanone, 1-(2-pyridinyl)-: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
4,6-diacetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-8(6(2)12)10-9(13)4-7/h3-4H,1-2H3,(H,10,13) |
InChIキー |
KZEJOXUWROOHFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


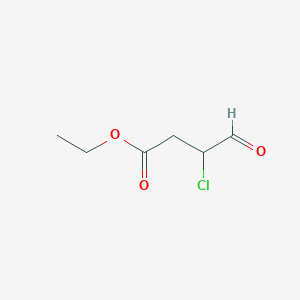
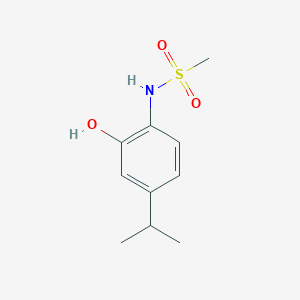


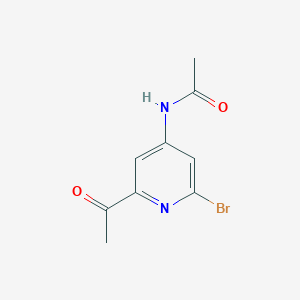
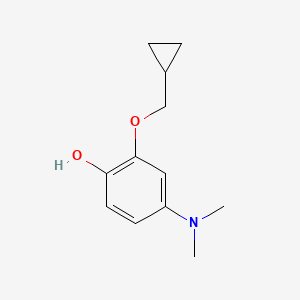
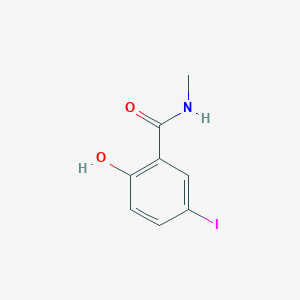

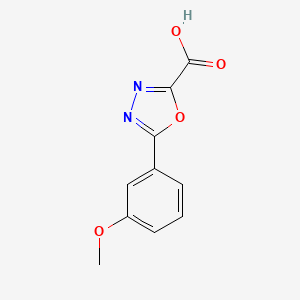
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)



